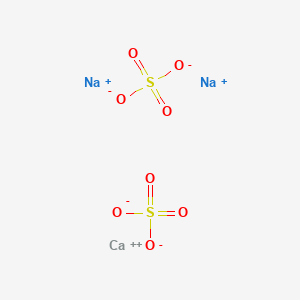![molecular formula C11H8F3NO3 B1149225 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid CAS No. 116401-44-6](/img/structure/B1149225.png)
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid involves reactions of precursor compounds under specific conditions. For example, the synthesis of related fluorine-containing esters and their reactions with anilines and other agents have been explored, demonstrating the versatility of fluorine chemistry in creating complex molecules with potential for varied applications (Pimenova et al., 2003). Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives shows the feasibility of incorporating structural characteristics beneficial for producing active molecules, further highlighting the compound’s synthetic accessibility and utility (Oktay et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid and its derivatives can be analyzed through various spectroscopic techniques, including NMR and IR spectroscopy, providing insights into the compound's structural features and the nature of its functional groups. Such analyses are essential for understanding the compound’s reactivity and for the development of further derivatives with tailored properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, indicative of its reactive functional groups. Transition metal complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid have been synthesized, showcasing the compound's ability to act as a ligand and form complexes with different metal ions. These complexes exhibit unique magnetic properties, underscoring the compound's potential in materials science and catalysis (Ferenc et al., 2015).
Scientific Research Applications
Summary of the Application
The compound has been studied for its inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains . The potency of these effects is attributed to the multiple interactive sites of the ligand that not only change the environment around tin but also can make interactions with DNA .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized using physical, spectral, analytical, and multinuclear NMR (1H, 13C, 119Sn) data . The X-ray structure analysis of the complex was also reported .
Results or Outcomes
The synthesized complexes showed potency against bacterial, fungal, tumoral, and insecticidal strains . The effectiveness of the compound is attributed to the multiple interactive sites of the ligand .
2. Synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
Summary of the Application
The compound is used in the synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine . This compound is industrially useful and has potential applications in medical science .
Methods of Application or Experimental Procedures
The synthesis of the compound involves novel processes . The invention also relates to certain novel intermediates useful in the preparation of the compound .
Results or Outcomes
The compound was successfully synthesized either in its racemic (R/S) form or any of its optically active (S) or ® forms or enantiomeric excess mixture of any of the forms . The compound is industrially useful and has potential applications in medical science .
3. Synthesis of Organotin (IV) Esters
Summary of the Application
The compound has been used in the synthesis of novel organotin (IV) esters . These esters have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized using physical, spectral, analytical, and multinuclear NMR (1H, 13C, 119Sn) data . The X-ray structure analysis of the complex was also reported .
Results or Outcomes
The synthesized complexes showed potency against bacterial, fungal, tumoral, and insecticidal strains . The effectiveness of the compound is attributed to the multiple interactive sites of the ligand .
4. Preparation of β-Amino Acid Derivatives
Summary of the Application
The compound is used in the synthesis of β-amino acid derivatives . This compound is industrially useful and has potential applications in medical science .
Methods of Application or Experimental Procedures
The synthesis of the compound involves novel processes . The invention also relates to certain novel intermediates useful in the preparation of the compound .
Results or Outcomes
The compound was successfully synthesized either in its racemic (R/S) form or any of its optically active (S) or ® forms or enantiomeric excess mixture of any of the forms . The compound is industrially useful and has potential applications in medical science .
5. Synthesis of Fluoro Substituted Monomeric and Uni-Dimensional Polymeric Organotin (IV) Esters
Summary of the Application
The compound has been used in the synthesis of fluoro substituted monomeric and uni-dimensional polymeric organotin (IV) esters . These esters have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized using physical, spectral, analytical, and multinuclear NMR (1H, 13C, 119Sn) data . The X-ray structure analysis of the complex was also reported .
Results or Outcomes
The synthesized complexes showed potency against bacterial, fungal, tumoral, and insecticidal strains . The effectiveness of the compound is attributed to the multiple interactive sites of the ligand .
6. Preparation of β-Amino Acid Derivatives
Summary of the Application
The compound is used in the synthesis of β-amino acid derivatives . This compound is industrially useful and has potential applications in medical science .
Methods of Application or Experimental Procedures
The synthesis of the compound involves novel processes . The invention also relates to certain novel intermediates useful in the preparation of the compound .
Results or Outcomes
The compound was successfully synthesized either in its racemic (R/S) form or any of its optically active (S) or ® forms or enantiomeric excess mixture of any of the forms . The compound is industrially useful and has potential applications in medical science .
properties
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)

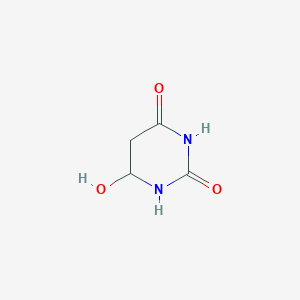
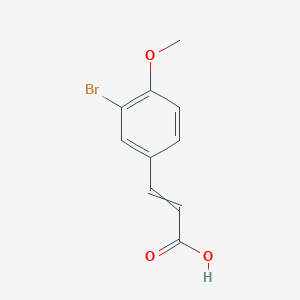
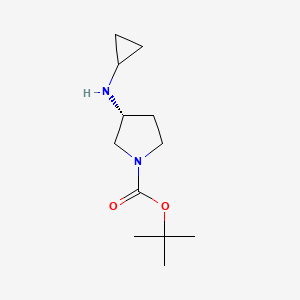
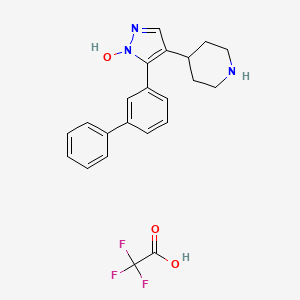
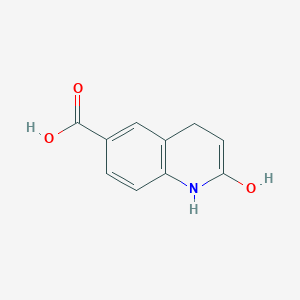
![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)
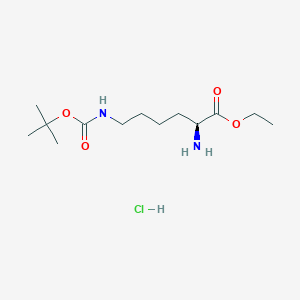
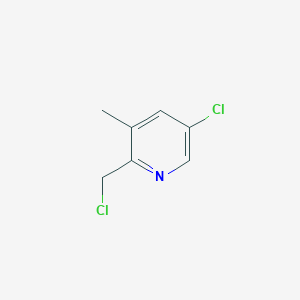
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
